molecular formula C18H19N3O4S B2791282 1-(3,4-dimethoxyphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole CAS No. 899982-18-4

1-(3,4-dimethoxyphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole

Cat. No. B2791282
CAS RN: 899982-18-4
M. Wt: 373.43
InChI Key: GJDAWBYMKYAIRJ-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative and is commonly referred to as DMPT.

Mechanism of Action

The mechanism of action of DMPT is not fully understood, but studies have suggested that it exhibits its anticancer activity through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. DMPT has also been shown to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair.
Biochemical and physiological effects:
DMPT has been shown to exhibit various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of gene expression. DMPT has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

DMPT has several advantages for use in laboratory experiments, including its low toxicity and high solubility in various solvents. However, DMPT also has some limitations, including its high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the study of DMPT, including the development of new synthetic methods for its production, the investigation of its potential use in the treatment of other diseases, and the exploration of its potential use in the development of new materials with unique properties.
In conclusion, DMPT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMPT in various fields.

Synthesis Methods

The synthesis of DMPT can be achieved through various methods, including the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an alkyne and an azide in the presence of copper (I) catalyst to form a triazole ring. DMPT can also be synthesized through other methods, including the use of click chemistry and microwave-assisted synthesis.

Scientific Research Applications

DMPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, DMPT has been investigated for its potential use as an anticancer agent. Studies have shown that DMPT exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells.
In material science, DMPT has been studied for its potential use in the development of new materials, including polymers and dendrimers. DMPT has been used as a building block for the synthesis of new materials with unique properties, including high thermal stability and improved solubility.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-5-methyl-4-(4-methylphenyl)sulfonyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-12-5-8-15(9-6-12)26(22,23)18-13(2)21(20-19-18)14-7-10-16(24-3)17(11-14)25-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDAWBYMKYAIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-5-methyl-4-(4-methylphenyl)sulfonyltriazole

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